molecular formula C14H11F3S B14298547 Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- CAS No. 123228-00-2

Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-

Katalognummer: B14298547
CAS-Nummer: 123228-00-2
Molekulargewicht: 268.30 g/mol
InChI-Schlüssel: YCHPFOXGVGKIJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- is an organic compound that features a benzene ring substituted with a trifluoromethyl group and a phenylethylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- typically involves the reaction of benzene derivatives with trifluoromethyl and phenylethylthio groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This reaction is known for its efficiency in forming carbon-carbon bonds, making it a popular choice for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The phenylethylthio group can participate in various chemical reactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- is unique due to the presence of both trifluoromethyl and phenylethylthio groups, which impart distinct chemical and physical properties

Eigenschaften

CAS-Nummer

123228-00-2

Molekularformel

C14H11F3S

Molekulargewicht

268.30 g/mol

IUPAC-Name

(2,2,2-trifluoro-1-phenylethyl)sulfanylbenzene

InChI

InChI=1S/C14H11F3S/c15-14(16,17)13(11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10,13H

InChI-Schlüssel

YCHPFOXGVGKIJG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(F)(F)F)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.